Cas no 14549-62-3 (3-Pyridinamine,5-bromo-4-(4-phenyl-1-piperazinyl)-)
14549-62-3 structure
Product Name:3-Pyridinamine,5-bromo-4-(4-phenyl-1-piperazinyl)-
CAS-nummer:14549-62-3
MF:C15H17BrN4
MW:333.226281881332
CID:177649
PubChem ID:203476
Update Time:2025-04-19
3-Pyridinamine,5-bromo-4-(4-phenyl-1-piperazinyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-Pyridinamine,5-bromo-4-(4-phenyl-1-piperazinyl)-
- 5-Bromo-4-(4-phenyl-1-piperazinyl)-3-pyridinamine
- 5-bromo-4-(4-phenylpiperazin-1-yl)pyridin-3-amine
- DTXSID20163065
- BRN 0622082
- 1-(3-Amino-5-bromo-4-pyridyl)-4-phenylpiperazine
- 4-Phenyl-1-(3-amino-5-bromo-4-pyridyl)piperazine
- 14549-62-3
- Piperazine, 1-(3-amino-5-bromo-4-pyridyl)-4-phenyl-
-
- Inchi: 1S/C15H17BrN4/c16-13-10-18-11-14(17)15(13)20-8-6-19(7-9-20)12-4-2-1-3-5-12/h1-5,10-11H,6-9,17H2
- InChI-sleutel: WTUPIFDULMNGBJ-UHFFFAOYSA-N
- LACHT: BrC1=CN=CC(=C1N1CCN(C2C=CC=CC=2)CC1)N
Berekende eigenschappen
- Exacte massa: 332.06381
- Monoisotopische massa: 332.064
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 20
- Aantal draaibare bindingen: 2
- Complexiteit: 300
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.6
- Topologisch pooloppervlak: 45.4Ų
Experimentele eigenschappen
- Dichtheid: 1.457
- Kookpunt: 500.4°Cat760mmHg
- Vlampunt: 256.4°C
- Brekindex: 1.66
- PSA: 45.39
3-Pyridinamine,5-bromo-4-(4-phenyl-1-piperazinyl)- Gerelateerde literatuur
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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